molecular formula C15H19NO4 B3861405 ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate

ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate

Cat. No. B3861405
M. Wt: 277.31 g/mol
InChI Key: CYLURBWMFAVUNN-RAXLEYEMSA-N
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Description

Organic compounds like this one typically consist of carbon atoms connected by covalent bonds and supplemented with a variety of other elements, such as oxygen, nitrogen, and hydrogen . They can have various functional groups that determine their chemical behavior.


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . Techniques like catalytic protodeboronation and reactions at the benzylic position might be relevant depending on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of organic compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical behavior of organic compounds is largely determined by their functional groups . Reactions may involve these groups interacting with various reagents, possibly leading to the formation of new bonds .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures . These properties are often crucial for understanding how the compound behaves under different conditions.

Mechanism of Action

The mechanism of action of an organic compound depends on its structure and the environment in which it is used. For example, in a biological context, the compound might interact with certain proteins or other molecules to exert an effect .

Safety and Hazards

The safety and hazards associated with an organic compound depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

The future directions for research on a specific organic compound would depend on its current applications and potential for new ones. This could involve exploring new synthesis methods, investigating its behavior under different conditions, or finding new uses for the compound in various industries .

properties

IUPAC Name

ethyl (Z)-3-ethoxy-2-[(4-methylphenyl)carbamoyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-19-10-13(15(18)20-5-2)14(17)16-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,16,17)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLURBWMFAVUNN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)NC1=CC=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)NC1=CC=C(C=C1)C)\C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate
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ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate
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ethyl 3-ethoxy-2-{[(4-methylphenyl)amino]carbonyl}acrylate

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